3-(2-Methoxyphenyl)oxirane-2-carboxylic acid
Description
3-(2-Methoxyphenyl)oxirane-2-carboxylic acid is a substituted epoxide-carboxylic acid derivative characterized by a 2-methoxyphenyl group attached to the oxirane (epoxide) ring at the 3-position and a carboxylic acid moiety at the 2-position. The 2-methoxy substitution on the phenyl ring likely influences electronic properties (e.g., electron-donating effects) and steric interactions, which can modulate reactivity, stability, and biological activity compared to other derivatives.
Properties
IUPAC Name |
3-(2-methoxyphenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-7-5-3-2-4-6(7)8-9(14-8)10(11)12/h2-5,8-9H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWHNUMBAAAKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(O2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-methoxyphenylacetic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)oxirane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed by the opening of the oxirane ring during oxidation.
Alcohols: Resulting from the reduction of the carboxylic acid group.
Substituted Derivatives: Various derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
3-(2-Methoxyphenyl)oxirane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)oxirane-2-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
3-(4-Methoxyphenyl)oxirane-2-carboxylic Acid Derivatives
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS: 42245-42-1) has a para-methoxy group, which enhances electron density on the aromatic ring compared to the ortho-substituted target compound. This difference may alter π-π stacking interactions in biological systems and affect metabolic stability .- Molecular Formula : C₁₁H₁₂O₄
- Molecular Weight : 208.21 g/mol
- 3-(4-Chlorophenyl)oxirane-2-carboxylic Acid (CAS: 1315366-42-7) The chloro substituent introduces electron-withdrawing effects, increasing the electrophilicity of the epoxide ring. Molecular Formula: C₉H₇ClO₃ Molecular Weight: 198.61 g/mol
Ester vs. Acid Derivatives
Methyl Esters (e.g., 7d, 7g, 7i )
Esters such as 3-(4-methoxy-benzyloxymethyl)-oxirane-2-carboxylic acid 2-methoxyphenyl ester (7d) exhibit improved lipophilicity compared to carboxylic acids, enhancing membrane permeability. For example:- For instance, 3-(4-methoxyphenyl)glycidate derivatives show pH-dependent reactivity in aqueous environments .
Epoxide Formation
- Acid-Catalyzed Rearrangements : Trisubstituted oxiranes, including 3-aryl derivatives, are synthesized via acid-catalyzed rearrangements of nitroaryl precursors (e.g., Scheme 1 in ). The 2-methoxy group may direct regioselectivity during ring closure .
- Esterification: Carboxylic acids are often esterified using benzoyl chloride or alcohol coupling agents (e.g., 2-(2-methoxyphenyl)-ethanol) in the presence of triethylamine .
Crystallization and Stability
- Salts of oxirane-carboxylic acids, such as the sodium salt of (2S,3S)-3-[[(1S)-1-isobutoxymethyl-3-methylbutyl]carbamoyl]oxirane-2-carboxylic acid, exhibit enhanced thermal stability (DSC exothermic peak at 170–175°C) and storage stability compared to free acids .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: NMR Data for Selected Compounds
Biological Activity
3-(2-Methoxyphenyl)oxirane-2-carboxylic acid, a compound belonging to the isoxazole family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by various studies and data tables.
Chemical Structure and Properties
The compound features an oxirane ring and a carboxylic acid group, with a methoxy substituent that influences its reactivity and biological interactions. The unique structural arrangement allows it to participate in various biochemical pathways.
Target Interactions
The oxirane ring is highly reactive, capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity facilitates interactions with proteins and enzymes, potentially leading to modulation of their activity.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways, including:
- Cell signaling pathways : It can modulate pathways involved in cell proliferation and apoptosis.
- Inflammatory responses : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Biological Activities
The biological activities of this compound have been investigated in various studies:
Anticancer Activity
Recent studies have highlighted its potential as an anticancer agent. For instance, it has shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MV4-11 | 0.072 | FLT3 kinase inhibition | |
| MDA-MB-468 | 0.43 | Induction of apoptosis |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Inhibition : It displays significant activity against various bacterial strains.
- Fungal Activity : Studies indicate potential antifungal properties as well.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:
- Absorption : Influenced by the oxirane structure, which may enhance membrane permeability.
- Metabolism : Likely undergoes metabolic transformations that can affect its bioavailability and efficacy.
Case Studies
-
Anticancer Efficacy :
A study conducted on MV4-11 cells demonstrated that this compound effectively inhibited FLT3 kinase activity, leading to cell cycle arrest at the G0/G1 phase. -
Inflammation Model :
In a murine model of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
